molecular formula C18H18N2O2 B1605667 Oxazole, 4,5-diphenyl-2-(N-(2-hydroxyethyl)-N-methylamino)- CAS No. 20503-78-0

Oxazole, 4,5-diphenyl-2-(N-(2-hydroxyethyl)-N-methylamino)-

Cat. No. B1605667
CAS RN: 20503-78-0
M. Wt: 294.3 g/mol
InChI Key: KRSJARZIUCHGQS-UHFFFAOYSA-N
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Description

“Oxazole, 4,5-diphenyl-2-(N-(2-hydroxyethyl)-N-methylamino)-” is a chemical compound . It contains a total of 45 bonds, including 25 non-H bonds, 17 multiple bonds, 6 rotatable bonds, 17 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 tertiary amine (aromatic), 1 hydroxyl group, 1 primary alcohol, and 1 Oxazole .


Molecular Structure Analysis

The molecular structure of this compound includes a total of 45 bonds, which consist of 25 non-H bonds, 17 multiple bonds, 6 rotatable bonds, 17 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 tertiary amine (aromatic), 1 hydroxyl group, 1 primary alcohol, and 1 Oxazole .

Scientific Research Applications

Chemical Synthesis and Organic Chemistry

Oxazoles, including the 4,5-diphenyl variants, are significant in organic chemistry due to their role as masked forms of activated carboxylic acids. They form triamides upon reaction with singlet oxygen, which can undergo nucleophilic attack, making them useful in the synthesis of macrolides and other complex molecules. For example, the oxidation-acylation sequence employing 2-(ω-hydroxyalkyl)-4,5-diphenyloxazoles has been utilized for synthesizing macrolides like recifeiolide and di-0-methylcurvularin (Wasserman et al., 1981).

Photo-Oxidation and Singlet Oxygen Reactions

The interaction of oxazole and its derivatives with singlet oxygen, explored through density functional theory (DFT) calculations, reveals the unique physicochemical properties of oxazoles. The primary reaction pathway involves a [4+2]-cycloaddition, producing imino-anhydride, which likely converts to a triamide end-product. Such studies contribute to understanding the reactivity and potential applications of oxazole derivatives in various chemical and biological contexts (Zeinali et al., 2020).

Biological Activities and Therapeutic Potentials

Oxazoles, including 2,5-diphenyloxazole derivatives, have shown significant biological activities, such as trypanocidal activity against Trypanosoma congolense, a causative agent of African trypanosomosis in animals. This highlights the potential of oxazole derivatives in developing new treatments for parasitic diseases. Oxazoles with di- and trihydroxy groups, in particular, exhibited potent inhibitory activity, underscoring the importance of functional group modification in enhancing biological efficacy (Banzragchgarav et al., 2016).

Material Science and Sensor Development

In the field of material science, oxazole derivatives are explored for their luminescent properties and potential applications in sensor technology. For instance, fluorescent conjugated polytriazoles containing 2,5-diphenyl-1,3,5-oxadiazole (OXD) and 1,2,3-triazole moieties have been synthesized and shown to be highly sensitive and selective fluorescence chemosensors for Ag+ ions. This demonstrates the versatility of oxazole-based compounds in developing advanced materials with specific sensing capabilities (Cao et al., 2015).

properties

IUPAC Name

2-[(4,5-diphenyl-1,3-oxazol-2-yl)-methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-20(12-13-21)18-19-16(14-8-4-2-5-9-14)17(22-18)15-10-6-3-7-11-15/h2-11,21H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSJARZIUCHGQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174500
Record name Oxazole, 4,5-diphenyl-2-(N-(2-hydroxyethyl)-N-methylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxazole, 4,5-diphenyl-2-(N-(2-hydroxyethyl)-N-methylamino)-

CAS RN

20503-78-0
Record name Oxazole, 4,5-diphenyl-2-(N-(2-hydroxyethyl)-N-methylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020503780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxazole, 4,5-diphenyl-2-(N-(2-hydroxyethyl)-N-methylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Oxazole, 4,5-diphenyl-2-(N-(2-hydroxyethyl)-N-methylamino)-
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Oxazole, 4,5-diphenyl-2-(N-(2-hydroxyethyl)-N-methylamino)-
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Oxazole, 4,5-diphenyl-2-(N-(2-hydroxyethyl)-N-methylamino)-

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